Lyso-PAF C-16-d4 is classified under lysophospholipids, specifically as a derivative of Platelet-Activating Factor. It is synthesized and supplied by various chemical companies, including Cayman Chemical and Bertin Bioreagent. The compound is often used in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) techniques to analyze lipid profiles in biological tissues .
The synthesis of Lyso-PAF C-16-d4 typically involves deuteration techniques applied to the hexadecyl chain of Lyso-Platelet-Activating Factor. The synthetic route may employ various strategies such as:
The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium at the specified positions .
The molecular structure of Lyso-PAF C-16-d4 can be represented as follows:
The structure features a glycerol backbone with a single acyl chain (hexadecyl) and a phosphate group, characteristic of lysophospholipids. The presence of deuterium at specific positions enhances its stability and allows for precise quantification during analytical procedures .
Lyso-PAF C-16-d4 participates in various biochemical reactions, notably:
These reactions are critical for understanding the metabolic pathways involving lysophospholipids and their roles in inflammatory responses .
Lyso-PAF C-16-d4 acts primarily through its interaction with specific receptors known as Platelet-Activating Factor receptors. Upon binding, it triggers intracellular signaling cascades that lead to various biological effects, including:
These mechanisms highlight its role as a mediator in both normal physiological processes and pathological conditions such as asthma and sepsis .
Lyso-PAF C-16-d4 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings, particularly in lipidomics studies where accurate quantification is crucial .
Lyso-PAF C-16-d4 serves multiple purposes in scientific research:
Its versatility makes it an invaluable tool for researchers studying lipid metabolism and its implications in health and disease .
Lyso-Platelet-Activating Factor C-16 (1-O-hexadecyl-sn-glycero-3-phosphocholine) represents a critical intermediate in phospholipid metabolism, particularly within the remodeling pathway of Platelet-Activating Factor biosynthesis. Its deuterated analog, Lyso-Platelet-Activating Factor C-16-d4 (1-O-hexadecyl-(7,7,8,8-d4)-sn-glycero-3-phosphocholine), incorporates four deuterium atoms at positions 7, 7', 8, and 8' of the hexadecyl moiety. This structural modification enables precise tracking of metabolic fluxes without altering biochemical behavior, making it indispensable for mass spectrometry-based quantification of Platelet-Activating Factor dynamics [6].
Lysophosphatidylcholine acyltransferases (Lysophosphatidylcholine Acyltransferase 1, Lysophosphatidylcholine Acyltransferase 2, Lysophosphatidylcholine Acyltransferase 3, and Lysophosphatidylcholine Acyltransferase 4) catalyze the bidirectional conversion between Lyso-Platelet-Activating Factor and its bioactive derivatives. Lysophosphatidylcholine Acyltransferase 2 exhibits dual substrate specificity:
Enzymological analyses reveal that phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Serine-34 by Protein Kinase Cα augments Vmax (maximal reaction velocity) without altering Km (substrate affinity), indicating allosteric activation rather than enhanced substrate binding [4] [7]. This post-translational modification occurs within 30 seconds of extracellular stimulation (e.g., by adenosine triphosphate or Platelet-Activating Factor itself), enabling rapid lipid mediator production.
Table 1: Kinetic Parameters of Human Lysophosphatidylcholine Acyltransferase Isoforms with Lyso-Platelet-Activating Factor C-16
| Isoform | Reaction Catalyzed | Km (μM) | Vmax (nmol/min/mg) | Primary Regulators |
|---|---|---|---|---|
| LPCAT2 | Acetylation (PAF synthesis) | 18.2 ± 1.5 | 35.4 ± 2.8 (basal) → 89.6 ± 5.1 (phosphorylated) | Protein Kinase Cα, Calcium ions |
| LPCAT1 | Acylation (alkyl-PC synthesis) | 22.7 ± 2.1 | 42.3 ± 3.2 | Rosiglitazone, Transcriptional regulation |
| LPCAT3 | Acylation | 15.9 ± 1.8 | 28.7 ± 2.5 | Fatty acid availability |
Deuterated Lyso-Platelet-Activating Factor C-16-d4 serves as a tracer in these assays, confirming that isotopic substitution does not alter enzyme kinetics due to its location in the alkyl chain distal to catalytic sites [6].
The Platelet-Activating Factor remodeling cycle constitutes a tightly regulated equilibrium:
Fig. 1: Metabolic Fate of Lyso-Platelet-Activating Factor C-16 in Remodeling Pathway
Lyso-PAF C-16 │ ├── LPCAT2 + acetyl-CoA → PAF C-16 (Pro-inflammatory) │ ├── LPCAT1/3 + acyl-CoA → alkyl-PC (Inactive storage) │ └── CoA-independent transacylase → Arachidonoyl-PAF (Precursor for eicosanoids) In diabetic retinopathy models (Ins2Akita and db/db mice), downregulation of Lysophosphatidylcholine Acyltransferase 1 reduces acyltransferase activity toward Lyso-Platelet-Activating Factor by 60–70%, shifting equilibrium toward Platelet-Activating Factor accumulation [3]. This metabolic dysregulation correlates with neuronal damage and vascular leakage.
Calcium ions (Ca2+) serve as master regulators of Lyso-Platelet-Activating Factor metabolism through two mechanisms:
Table 2: Calcium-Dependent Pathways Modulating Lyso-Platelet-Activating Factor Flux
| Stimulus | Calcium Flux | Downstream Target | Effect on Lyso-PAF Metabolism |
|---|---|---|---|
| Platelet-Activating Factor | ↑ Intracellular Ca2+ (200 nM) | Protein Kinase Cα → LPCAT2 phosphorylation | 3.5-fold increase in PAF synthesis |
| Adenosine triphosphate | Store-operated Ca2+ entry | Phospholipase A2 activation | Lyso-PAF production ↑ 2.8-fold |
| Lipopolysaccharide | Sustained Ca2+ oscillations | p38 MAPK/MK2 pathway | Delayed LPCAT2 activation (30–60 min) |
Coenzyme A-independent transacylation represents a Ca2+-sensitive side route where Lyso-Platelet-Activating Factor C-16 donates its sn-2 acyl group to acceptor phospholipids (e.g., phosphatidylethanolamine), generating platelet-activating factor species enriched in arachidonate. This reaction predominates in neutrophils during thrombin stimulation [6]. In pathological contexts like nasal polyps from chronic rhinosinusitis patients, elevated Lyso-Platelet-Activating Factor C-16 (≈150 pg/mg tissue) and C-18 (≈80 pg/mg tissue) correlate with neutrophilia and eosinophilia, suggesting calcium-dependent transacylation fuels localized inflammation [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: